molecular formula C13H10INO B1392019 2-(2-Iodobenzoyl)-3-methylpyridine CAS No. 1187165-45-2

2-(2-Iodobenzoyl)-3-methylpyridine

Cat. No. B1392019
M. Wt: 323.13 g/mol
InChI Key: LUECUPAUPUABEK-UHFFFAOYSA-N
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Description

“2-(2-Iodobenzoyl)-3-methylpyridine” is a chemical compound that is likely to be a derivative of 2-Iodobenzoyl chloride . 2-Iodobenzoyl chloride has been used in the synthesis of various compounds and has potential applications in the field of medicinal chemistry .

Scientific Research Applications

  • Catalysis and Organic Synthesis : The study on the mutual influence of hydrodesulfurization of dibenzothiophene and hydrodenitrogenation of 2-methylpyridine over a sulfided NiMo/Al2O3 catalyst highlighted the complex interactions between sulfur and nitrogen compounds in catalytic processes. The research demonstrated how nitrogen-containing molecules like 2-methylpyridine can significantly affect the hydrogenation pathway in sulfur compound conversions, which is crucial for understanding and improving catalytic reactions in the petroleum industry and beyond (Egorova & Prins, 2004).

  • Crystallography and Material Science : The synthesis and structural characterization of organic acid-base salts involving 2-amino-6-methylpyridine provide insights into the formation of supramolecular architectures. These studies contribute to the fundamental understanding of molecular self-assembly, which is essential for the development of novel materials with specific properties for applications in nanotechnology, electronics, and drug delivery systems (Thanigaimani et al., 2015).

  • Supramolecular Chemistry : The investigation of hydrogen-bonded supramolecular associations in organic acid-base salts, including those derived from 2-amino-4-methylpyridine, highlights the role of non-covalent interactions in determining crystal structures. This research is pertinent to the design of molecular recognition systems, sensors, and frameworks with specific chemical functionalities (Khalib et al., 2014).

  • Medicinal Chemistry and Drug Design : The study of novel phthalide derivatives involving 3-((5-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one, which bears structural similarities to 2-(2-Iodobenzoyl)-3-methylpyridine, emphasizes the importance of such compounds in developing therapeutic agents. These compounds exhibit antioxidant activities and DNA binding properties, suggesting potential applications in drug development and molecular biology (Yılmaz et al., 2020).

properties

IUPAC Name

(2-iodophenyl)-(3-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO/c1-9-5-4-8-15-12(9)13(16)10-6-2-3-7-11(10)14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUECUPAUPUABEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801254682
Record name (2-Iodophenyl)(3-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801254682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Iodobenzoyl)-3-methylpyridine

CAS RN

1187165-45-2
Record name (2-Iodophenyl)(3-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187165-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Iodophenyl)(3-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801254682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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